Ethyl 2-methyl-2-(thiazol-2-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(thiazol-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(thiazol-2-yl)propanoate typically involves the reaction of 2-methyl-2-(thiazol-2-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-methyl-2-(thiazol-2-yl)propanoic acid+ethanolsulfuric acidethyl 2-methyl-2-(thiazol-2-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2-methyl-2-(thiazol-2-yl)propanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(thiazol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(thiazol-2-yl)propanoate is largely dependent on its interactions with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with sulfur and nitrogen-containing biomolecules is a key factor.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(thiazol-2-yl)propanoate can be compared with other thiazole-containing compounds, such as:
Thiazole: The parent compound, which is a simple five-membered ring containing sulfur and nitrogen.
Thiamine (Vitamin B1): A thiazole-containing vitamin essential for carbohydrate metabolism.
Sulfonamides: A class of antibiotics that contain a thiazole ring and are used to treat bacterial infections.
The uniqueness of this compound lies in its ester functionality, which allows for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-8(11)9(2,3)7-10-5-6-13-7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGQTXCXSUOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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